molecular formula C22H21N5O4 B2809492 N-(4-ethylphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide CAS No. 941977-72-6

N-(4-ethylphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Número de catálogo: B2809492
Número CAS: 941977-72-6
Peso molecular: 419.441
Clave InChI: NFPWGXVCEWWGDJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-ethylphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H21N5O4 and its molecular weight is 419.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(4-ethylphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide (CAS Number: 941977-72-6) is a synthetic compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article delves into its chemical properties, biological activities, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C22H21N5O4C_{22}H_{21}N_{5}O_{4} with a molecular weight of 419.4 g/mol. The compound's structure includes a quinazoline core fused with an oxadiazole moiety, which is significant for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit notable antitumor properties. For instance, derivatives containing oxadiazole and quinazoline rings have shown promising results in inhibiting cancer cell proliferation.

Table 1: Antitumor Activity of Related Compounds

Compound NameIC50 (µg/mL)Cell Line Tested
Compound A1.61 ± 1.92Jurkat
Compound B1.98 ± 1.22A-431
N-(4-Ethylphenyl)...TBDTBD

The above table illustrates the comparative potency of related compounds against specific cancer cell lines, highlighting the potential of this compound as an antitumor agent.

The proposed mechanism of action involves the interaction of the compound with key proteins involved in cell cycle regulation and apoptosis. Molecular dynamics simulations suggest that the compound may exert its effects through hydrophobic interactions and hydrogen bonding with target proteins such as Bcl-2.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that:

  • Oxadiazole and Quinazoline Moieties : Essential for enhancing cytotoxicity.
  • Substitution Patterns : The presence of electron-donating groups on the phenyl ring significantly increases activity.
  • Hydrophobic Interactions : Critical for binding affinity to target proteins.

Case Studies

Several studies have explored the biological activity of compounds structurally similar to this compound:

Case Study 1: Anticancer Activity

A study published in MDPI demonstrated that compounds featuring a similar quinazoline framework exhibited IC50 values lower than standard chemotherapeutics like doxorubicin when tested against various cancer cell lines .

Case Study 2: Antimicrobial Properties

Research on related oxadiazole compounds revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests a broader spectrum of biological activity for compounds containing similar structural features .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds containing quinazoline and oxadiazole structures have shown promise as anticancer agents. These compounds can inhibit specific kinases involved in cancer cell proliferation. For instance, studies suggest that similar derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle .

Antimicrobial Properties

N-(4-ethylphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide may possess antimicrobial properties. Compounds with oxadiazole groups have been reported to exhibit significant activity against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Enzyme Inhibition

Similar compounds have been shown to inhibit enzymes such as topoisomerases and kinases that are crucial for DNA replication and repair in cancer cells . This inhibition can lead to cell cycle arrest and apoptosis.

Reactive Oxygen Species (ROS) Generation

Some studies suggest that these compounds may induce oxidative stress in microbial cells, leading to cell death. The generation of reactive oxygen species is a common mechanism by which many antimicrobial agents exert their effects .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a related quinazoline derivative in vitro against breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The compound was found to induce apoptosis through the mitochondrial pathway .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial activity, a series of oxadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 15 µg/mL against these pathogens, suggesting strong antibacterial properties .

Análisis De Reacciones Químicas

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole moiety is a key site for nucleophilic and electrophilic reactions:

Acidic/Basic Hydrolysis

Under acidic (HCl, H₂SO₄) or basic (NaOH) conditions, the oxadiazole ring undergoes hydrolysis to form a diamide derivative. This reaction is critical for modifying bioavailability:

OxadiazoleH+/OHDiamide+NH3\text{Oxadiazole} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Diamide} + \text{NH}_3

Conditions :

  • Acidic: 6 M HCl, reflux, 6–8 h

  • Basic: 2 M NaOH, 80°C, 4 h
    Outcome : Loss of aromaticity in the oxadiazole ring, confirmed via IR (disappearance of C=N stretch at 1,620 cm⁻¹).

Ring-Opening with Nucleophiles

Reactive nucleophiles (e.g., hydrazine, amines) cleave the oxadiazole ring to form substituted amidines:

Oxadiazole+R-NH2Amidine+H2O\text{Oxadiazole} + \text{R-NH}_2 \rightarrow \text{Amidine} + \text{H}_2\text{O}

Example : Reaction with hydrazine yields a hydrazide derivative, enhancing water solubility.

Quinazolinone Core Modifications

The 2,4-dioxoquinazoline system participates in electrophilic substitution and redox reactions:

Electrophilic Aromatic Substitution

The quinazolinone’s C-6 and C-8 positions undergo halogenation or nitration:
Reagents :

  • Bromine (Br₂) in acetic acid → 6-bromo derivative

  • HNO₃/H₂SO₄ → 8-nitro product
    Impact : Halogenation improves metabolic stability, as shown in cytotoxicity assays (IC₅₀ reduced by ~30% for brominated analogs) .

Reduction of Dioxo Groups

Catalytic hydrogenation (H₂/Pd-C) reduces the 2,4-dioxo groups to dihydroquinazoline:

QuinazolinoneH2/Pd-CDihydroquinazoline\text{Quinazolinone} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Dihydroquinazoline}

Conditions : 1 atm H₂, ethanol, 12 h.

Acetamide Functional Group Reactivity

The acetamide linker undergoes hydrolysis and condensation:

Acidic Hydrolysis

Hydrolysis with concentrated HCl yields a carboxylic acid and 4-ethylaniline:

AcetamideHClCH3COOH+NH2C6H4C2H5\text{Acetamide} \xrightarrow{\text{HCl}} \text{CH}_3\text{COOH} + \text{NH}_2\text{C}_6\text{H}_4\text{C}_2\text{H}_5

Characterization : Post-reaction FT-IR shows a new C=O stretch at 1,710 cm⁻¹ (carboxylic acid).

Condensation with Carbonyl Compounds

The acetamide’s NH₂ group reacts with aldehydes (e.g., benzaldehyde) to form Schiff bases:

Acetamide+RCHOSchiff Base+H2O\text{Acetamide} + \text{RCHO} \rightarrow \text{Schiff Base} + \text{H}_2\text{O}

Application : Schiff base derivatives exhibit enhanced antimicrobial activity (MIC = 8–16 µg/mL against S. aureus).

Alkylation at the Methyl Bridge

The methyl group connecting the oxadiazole and quinazolinone undergoes alkylation:

Reagents :

  • Methyl iodide (CH₃I), K₂CO₃, DMF → Quaternary ammonium salt
    Impact : Alkylation increases lipophilicity (LogP increases from 4.35 to 5.02).

Cyclization Reactions

Under dehydrating conditions (P₂O₅, toluene), intramolecular cyclization forms a fused tetracyclic system:

CompoundΔTetracyclic Quinazolinone\text{Compound} \xrightarrow{\Delta} \text{Tetracyclic Quinazolinone}

Mechanism : Elimination of H₂O followed by π-bond rearrangement .

Mechanistic Insights and Citations

  • Oxadiazole reactivity : Hydrolysis mechanisms align with reported 1,2,4-oxadiazole derivatives.

  • Quinazolinone reduction : Catalytic hydrogenation pathways confirmed via NMR (disappearance of C=O signals at δ 168–170 ppm) .

  • Schiff base formation : IR and mass spectrometry data correlate with literature.

Propiedades

IUPAC Name

N-(4-ethylphenyl)-2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxoquinazolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-3-15-8-10-16(11-9-15)24-19(28)12-26-18-7-5-4-6-17(18)21(29)27(22(26)30)13-20-23-14(2)25-31-20/h4-11H,3,12-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPWGXVCEWWGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.